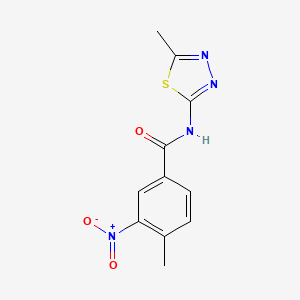

4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide

Description

4-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a benzamide moiety. The molecular formula of this compound is C₁₁H₁₀N₄O₃S, with a molecular weight of 278.29 g/mol (derived by adding the nitro group’s mass to the base compound in ). The structure includes:

- A 3-nitrobenzamide group (electron-withdrawing nitro substituent at the benzene ring’s 3rd position).

- A 5-methyl-1,3,4-thiadiazole ring (a sulfur- and nitrogen-containing heterocycle known for its π-conjugation and stability).

- A methyl group at the 4th position of the benzamide and the 5th position of the thiadiazole.

Properties

IUPAC Name |

4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3S/c1-6-3-4-8(5-9(6)15(17)18)10(16)12-11-14-13-7(2)19-11/h3-5H,1-2H3,(H,12,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBLXJZFFRUQKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide has several scientific research applications:

Medicinal Chemistry: It has been studied for its potential antimicrobial and antifungal activities.

Materials Science: Thiadiazole derivatives are used in the development of organic semiconductors and other advanced materials.

Biological Research: The compound can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group and the thiadiazole ring are key functional groups that contribute to its biological activity. The compound may inhibit enzymes or interact with cellular receptors, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide with structurally related thiadiazole and benzamide derivatives:

Key Structural and Functional Comparisons:

Heterocycle Core :

- Thiadiazole vs. Thiazole/Oxadiazole : Thiadiazoles (two nitrogen atoms) exhibit stronger π-conjugation and thermal stability compared to thiazoles (one nitrogen) or oxadiazoles (oxygen and nitrogen). This impacts electronic properties and binding interactions .

- Nitro Group vs. Halogen Substituents : The nitro group in the target compound enhances electrophilicity and may reduce solubility compared to chloro/fluoro analogs, which are more hydrophobic .

Substituent Effects :

- Methyl Groups : Methyl substituents (e.g., at thiadiazole’s 5th position) improve lipophilicity and metabolic stability.

- Extended Conjugation : Compounds like 8a () with pyridine or phenyl groups exhibit higher melting points and crystallinity due to planar structures .

Synthetic Routes: The target compound’s synthesis likely involves nitration of a pre-formed benzamide-thiadiazole scaffold, analogous to methods in (e.g., reactions with active methylene compounds) . Non-nitrated analogs (e.g., ’s 4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide) are synthesized via direct coupling of benzoyl chlorides with thiadiazole amines .

Physicochemical Properties: Solubility: Nitro and oxadiazole derivatives are less soluble in aqueous media than their non-nitrated or thiazole counterparts. Stability: Thiadiazoles with electron-withdrawing groups (e.g., nitro) are more resistant to oxidative degradation .

Research Implications

The structural variations among these compounds highlight design strategies for optimizing drug-like properties:

Biological Activity

4-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The presence of the thiadiazole moiety and nitro group in its structure suggests various pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities. This article explores the biological activity of this compound based on diverse research findings.

- Molecular Formula : C11H10N4O4S

- Molecular Weight : 294.28 g/mol

- CAS Number : 300568-49-4

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have been shown to possess activity against various bacterial strains and fungi. The specific compound this compound has demonstrated moderate antibacterial effects in preliminary studies, which warrant further investigation into its spectrum of activity and mechanism of action.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. A related compound with a similar structure exhibited potent inhibition of cancer cell proliferation in vitro. In one study, thiadiazole derivatives were evaluated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. The compound showed promising results with an IC50 value comparable to established HDAC inhibitors like vorinostat (SAHA) .

Enzyme Inhibition

Recent studies have focused on the inhibitory effects of thiadiazole derivatives on monoamine oxidase (MAO) enzymes. For instance, a closely related compound exhibited significant MAO-A inhibitory activity with an IC50 value of 0.060 μM, indicating that structural modifications can enhance enzyme inhibition . This suggests that this compound may also possess similar enzyme inhibitory properties.

Case Studies and Research Findings

The biological activity of this compound can be attributed to its ability to interact with specific biological targets such as enzymes involved in metabolic pathways or cell signaling processes. The nitro group is known for its role in redox reactions and may contribute to the compound's overall reactivity and biological interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.